molecular formula C11H14O3 B11902197 Methyl 4-(1-hydroxypropan-2-yl)benzoate

Methyl 4-(1-hydroxypropan-2-yl)benzoate

Cat. No.: B11902197
M. Wt: 194.23 g/mol
InChI Key: GJTFOQAALQGXQP-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxypropan-2-yl)benzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a hydroxypropan-2-yl substituent on the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-hydroxypropan-2-yl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(1-hydroxypropan-2-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxypropan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of 4-(1-oxopropan-2-yl)benzoic acid.

    Reduction: Formation of 4-(1-hydroxypropan-2-yl)benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Methyl 4-(1-hydroxypropan-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(1-hydroxypropan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular components.

Comparison with Similar Compounds

Methyl 4-(1-hydroxypropan-2-yl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxybenzoate: Lacks the hydroxypropan-2-yl substituent, resulting in different reactivity and applications.

    Ethyl 4-(1-hydroxypropan-2-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical and chemical properties.

    Methyl 4-(2-hydroxypropan-2-yl)benzoate: Isomeric form with the hydroxy group on a different carbon, affecting its reactivity and interactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Methyl 4-(1-hydroxypropan-2-yl)benzoate, also known as methyl 4-(2-hydroxypropan-2-yl)benzoate, is an organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C11H14O3C_{11}H_{14}O_3 and a molecular weight of approximately 194.23 g/mol. The compound features a benzoate moiety linked to a hydroxypropan-2-yl group, which enhances its ability to interact with biological systems. The presence of both a methyl group and a hydroxyl group contributes to its unique chemical properties, making it a candidate for various therapeutic applications .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with biological molecules, particularly enzymes and receptors involved in inflammatory and pain pathways. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, suggesting that this compound may also possess these effects.

Potential Therapeutic Applications

  • Anti-inflammatory Effects : The hydroxypropan-2-yl group may enhance the compound's ability to modulate inflammatory responses by interacting with specific receptors involved in pain signaling pathways.
  • Analgesic Properties : Similar compounds have been studied for their analgesic effects, indicating that this compound could serve as a lead compound in pain relief therapies.
  • Pharmaceutical Development : Given its structural characteristics, this compound may be explored further for drug development targeting various inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-(2-hydroxypropan-2-yl)benzoateC11H14O3Hydroxyl group at a different position
Methyl 4-(1-hydroxybutan-2-yl)benzoateC12H16O3Longer hydroxyalkyl chain
Methyl 4-(2-cyanopropan-2-yl)benzoateC12H14N2O2Contains a cyano group

The unique arrangement of functional groups in this compound may influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. For instance, investigations into its interaction with pain receptors have shown promising results in modulating pain signaling pathways. In vitro studies indicate that the compound can inhibit pro-inflammatory cytokine production, supporting its potential use as an anti-inflammatory agent .

Example Case Study

A study conducted on the effects of this compound in animal models demonstrated significant reductions in inflammation markers following administration. The results suggested that the compound effectively modulates inflammatory responses, leading to decreased pain perception in subjects .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-(1-hydroxypropan-2-yl)benzoate

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6,8,12H,7H2,1-2H3

InChI Key

GJTFOQAALQGXQP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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